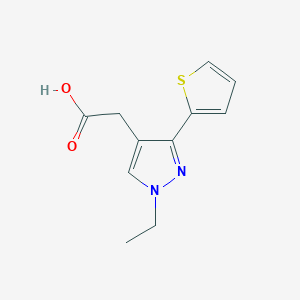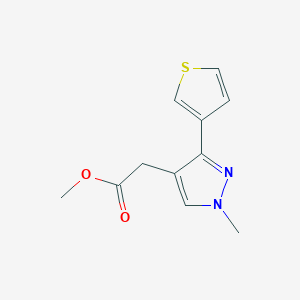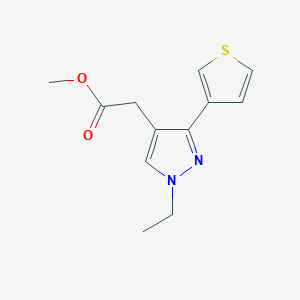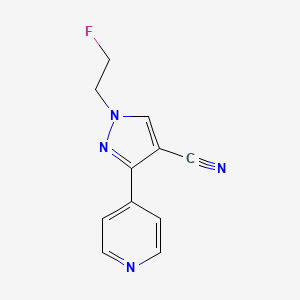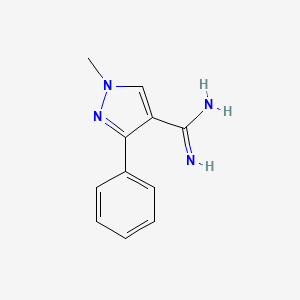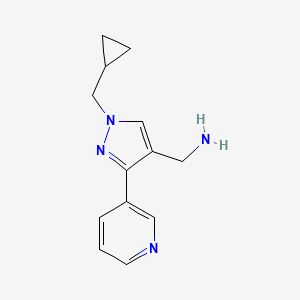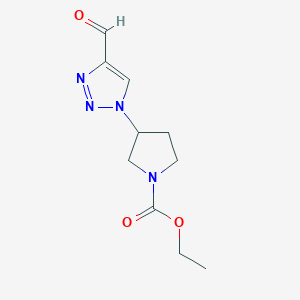
3-(4-甲酰基-1H-1,2,3-三唑-1-基)吡咯烷-1-甲酸乙酯
描述
Synthesis Analysis
The synthesis of similar 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the larger family of click chemistry reactions, which are known for their reliability, regioselectivity, and high yield .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole compounds are diverse. For instance, a series of 1,2,3-triazole hybrids with amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition . The reaction involved N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .科学研究应用
合成途径和中间化合物
醛和哒嗪酮的合成:乙基 1-芳基-5-甲酰基-1H-1,2,3-三唑-4-甲酸酯和 1-芳基-1,5-二氢-4H-[1,2,3]-三唑并[4,5-d]哒嗪-4-酮已被合成,突出了这些化合物在缩合反应中的反应性 (Pokhodylo、Shyyka 和 Obushak,2018)。
配位聚合物中的结构多样性:3-(4-甲酰基-1H-1,2,3-三唑-1-基)吡咯烷-1-甲酸乙酯等化合物的位向异构效应在构建 Cd(II) 配位聚合物的不同结构中具有重要意义,表明其在微调分子结构中的作用 (Cisterna 等,2018)。
化学反应和机理:关于涉及类似三唑化合物的 ANRORC 重排等反应的研究展示了复杂的反应途径,提供了对这类分子的化学性质的见解 (Ledenyova 等,2018)。
复杂分子的构建
较大结构的构建模块:类似化合物乙基 5-甲酰基-1-(吡啶-3-基)-1H-1,2,3-三唑-4-甲酸酯是构建环合 1,2,3-三唑的多功能构建模块,表明乙基 3-(4-甲酰基-1H-1,2,3-三唑-1-基)吡咯烷-1-甲酸乙酯在类似应用中的潜力 (Pokhodylo 等,2022)。
有机催化中的反应性:含有三唑结构的化合物的反应性和催化性能在有机催化中很重要,表明乙基 3-(4-甲酰基-1H-1,2,3-三唑-1-基)吡咯烷-1-甲酸乙酯在催化过程中具有潜在应用 (Wei 等,2009)。
高级应用
- 配位聚合物和骨架:对源自异构 1,2,4-三唑配体的配位聚合物的研究,包括与乙基 3-(4-甲酰基-1H-1,2,3-三唑-1-基)吡咯烷-1-甲酸乙酯相关的配体,突出了这些化合物在创建具有独特性质的新型金属有机骨架中的潜力 (Hu 等,2016)。
未来方向
作用机制
Target of Action
Compounds containing the 1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
1,2,3-triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
1,2,3-triazole derivatives are known for their stability against metabolic degradation, which contributes to their enhanced biocompatibility .
Result of Action
Given the broad range of biological activities associated with 1,2,3-triazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The stability of 1,2,3-triazole derivatives against metabolic degradation suggests that they may be relatively stable in various biological environments .
生化分析
Biochemical Properties
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, depending on the specific biochemical pathway. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .
Cellular Effects
The effects of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been shown to induce apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, it can influence gene expression by acting on transcription factors and other regulatory proteins. In normal cells, it may enhance cellular metabolism and promote cell survival under stress conditions .
Molecular Mechanism
At the molecular level, ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
In animal models, the effects of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate vary with dosage. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress in rodent models . At higher doses, it can induce toxicity, manifesting as liver damage and impaired kidney function . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the detoxification processes and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular homeostasis .
Transport and Distribution
The transport and distribution of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in the liver and kidneys, where it exerts its primary effects . Additionally, this compound can cross the blood-brain barrier, making it a potential candidate for neurological applications .
Subcellular Localization
Subcellular localization of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is crucial for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various enzymes and regulatory proteins . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .
属性
IUPAC Name |
ethyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYWOZGFAWESQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



